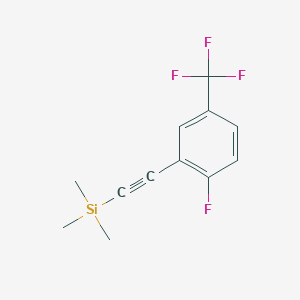
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane: is an organosilicon compound that features a phenyl ring substituted with fluoro and trifluoromethyl groups, an ethynyl linkage, and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane typically involves the coupling of a fluoro-substituted phenylacetylene with trimethylsilylacetylene. The reaction is often catalyzed by palladium complexes under an inert atmosphere to prevent oxidation. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The trimethylsilane group can be removed under specific conditions, allowing the ethynyl group to participate in further coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while nucleophilic substitution can introduce various functional groups at the fluoro or trifluoromethyl positions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In biological research, ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators. Its fluorinated groups can improve the metabolic stability and bioavailability of these molecules.
Industry: The compound finds applications in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the durability and performance of these materials in harsh environments.
Mecanismo De Acción
The mechanism by which ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluoro and trifluoromethyl groups can interact with biological targets, such as enzymes and receptors, altering their activity. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes. The trimethylsilane group can be removed under specific conditions, allowing the compound to undergo further chemical transformations.
Comparación Con Compuestos Similares
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenol
Comparison: While these compounds share the fluoro and trifluoromethyl substitutions on the phenyl ring, they differ in their functional groups. For example, the isocyanate and isothiocyanate derivatives are more reactive and can form ureas and thioureas, respectively. The phenol derivative has a hydroxyl group, making it more suitable for hydrogen bonding and different types of chemical reactions. ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is unique due to its ethynyl and trimethylsilane groups, which provide distinct reactivity and applications in synthesis and materials science.
Propiedades
Fórmula molecular |
C12H12F4Si |
|---|---|
Peso molecular |
260.30 g/mol |
Nombre IUPAC |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H12F4Si/c1-17(2,3)7-6-9-8-10(12(14,15)16)4-5-11(9)13/h4-5,8H,1-3H3 |
Clave InChI |
VVFWPBUIEABWJO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















